methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate: is a chemical compound characterized by its complex structure, which includes a pyrazole ring substituted with a phenyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with phenylmalonic acid in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by esterification to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrazoles or phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and anticancer studies.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate
Methyl 5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
Methyl 5-(3,4-dichlorophenyl)-1-(2-thienyl)-1H-pyrazole-3-carboxylate
Uniqueness: Methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate stands out due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 5-(3,4-dichlorophenyl)-1-phenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(11-7-8-13(18)14(19)9-11)21(20-15)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAFFKZVADBCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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